Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate
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Overview
Description
“Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran and its derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications .
Scientific Research Applications
Solvent Selection and Efficiency in Organic Synthesis
A systematic approach to solvent selection based on cohesive energy densities was applied in a molecular bulk heterojunction system involving benzofuran derivatives. This method led to the identification of new solvents that improved the power conversion efficiency of devices up to 4.3%, showcasing the relevance of solvent properties in optimizing organic electronic devices (Walker et al., 2011).
Electropolymerization and Spectroelectrochemical Characterization
A pyrrole derivative was synthesized and electropolymerized, leading to films with enhanced electrochromic properties. These findings highlight the potential application of such materials in pH sensors, demonstrating the importance of synthetic modifications on the performance of electrochromic devices (Almeida et al., 2017).
Synthesis of Highly Functionalised Isoxazoles
The synthesis of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate as a scaffold for further synthesis of functionalized isoxazoles demonstrates the versatility of this compound in organic synthesis, contributing to the development of new chemical entities with potential applications in medicinal chemistry and materials science (Ruano, Fajardo, & Martín, 2005).
Crystal Structure and DFT Study
A study on the crystal structure and density functional theory (DFT) analysis of similar boric acid ester intermediates provided insights into their physicochemical properties, indicating their potential utility in the synthesis of complex organic molecules and materials science (Huang et al., 2021).
Liquid Crystal Phase Induction
Research on the hydrogen-bonding interactions between non-mesomorphic compounds has led to the induction of supramolecular liquid crystal phases, offering new perspectives on the design and development of liquid crystalline materials with tailored properties (Naoum, Fahmi, & Almllal, 2010).
Mechanism of Action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been shown to interact with a wide range of targets, including topoisomerase i, sigma receptors, pim-1, farnesyl transferase, histamine h3 receptors, and carbonic anhydrase .
Mode of Action
For instance, some benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
It has been noted that recent compounds with a benzofuran scaffold have achieved improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, anti-hiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure and functional groups present in the benzofuran compound .
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
properties
IUPAC Name |
methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-21(24)15-4-2-14(3-5-15)20(23)22-10-8-18(13-22)16-6-7-19-17(12-16)9-11-26-19/h2-7,12,18H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUZBRJSXCROGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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